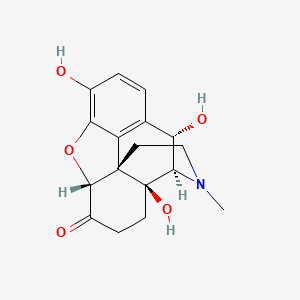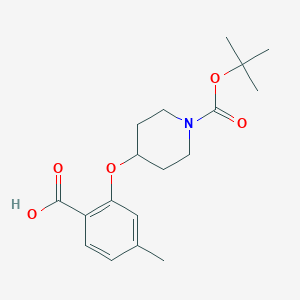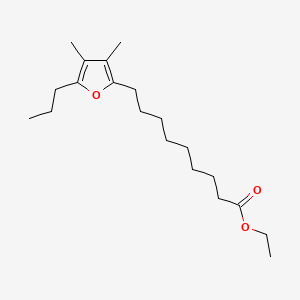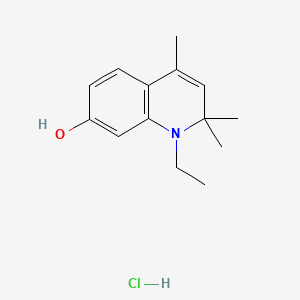
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride, also known as Ethylhydroxyquinoline, is an organic compound with the chemical formula C14H19NO. This compound is characterized by its aromatic nature and the presence of a 7-hydroxyquinoline structure. It is known for its ability to act as a chelating agent, forming stable complexes with various transition metals. Additionally, it exhibits antimicrobial and antifungal properties, making it useful as an antimicrobial agent and preservative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol typically involves the reaction of quinoline derivatives. One common method involves the use of 1-ethyl-1,2-dihydro-7-methoxy-2,2,4-trimethylquinoline as a starting material. This compound undergoes demethylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process may include steps such as methylation, demethylation, and purification to obtain high-purity 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the growth of microorganisms by disrupting essential metal-dependent processes. Additionally, its aromatic structure allows it to interact with various biological molecules, enhancing its antimicrobial efficacy .
Comparaison Avec Des Composés Similaires
7-Hydroxyquinoline: Shares the quinoline structure but lacks the ethyl and trimethyl groups.
1-Ethyl-2,2,4-trimethylquinoline: Similar structure but lacks the hydroxyl group at the 7-position.
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the ethyl group and hydroxyl group at the 7-position
Uniqueness: 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride is unique due to its combination of chelating ability, antimicrobial properties, and fluorescent dye applications. The presence of both ethyl and trimethyl groups, along with the hydroxyl group, enhances its chemical reactivity and versatility in various applications .
Propriétés
Formule moléculaire |
C14H20ClNO |
|---|---|
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
1-ethyl-2,2,4-trimethylquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4;/h6-9,16H,5H2,1-4H3;1H |
Clé InChI |
ZVVDZWDIEGMVBH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


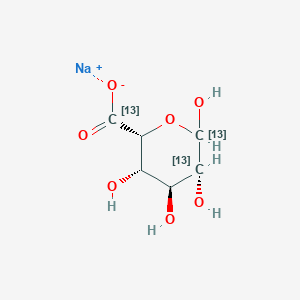
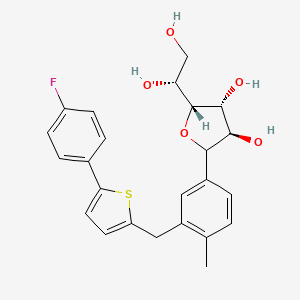

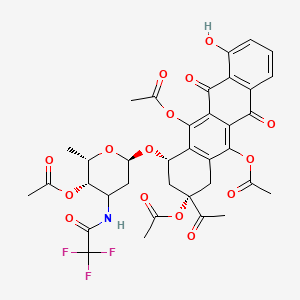
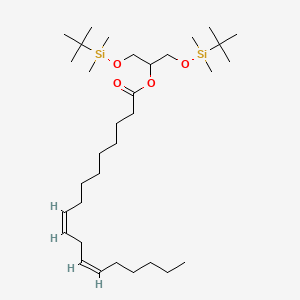
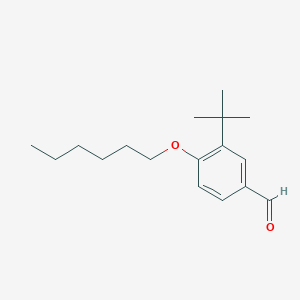
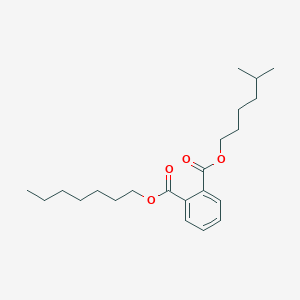
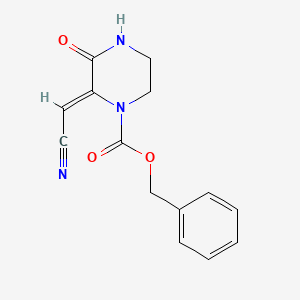
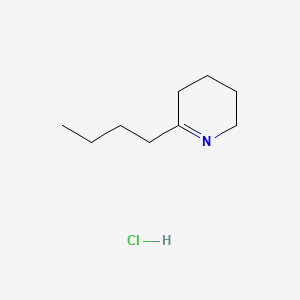
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
